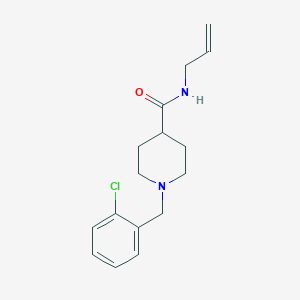![molecular formula C13H18Cl2N2O2 B4983886 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B4983886.png)
1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride, also known as mCPP hydrochloride, is a chemical compound that has been extensively studied in scientific research. This compound is a derivative of piperazine and has been found to have various biochemical and physiological effects.
作用机制
MCPP hydrochloride acts as a serotonin receptor agonist and has been found to bind to various serotonin receptors in the brain. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride has been found to have various biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of various hormones, including cortisol and prolactin. Additionally, 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride has been found to affect various cognitive and emotional processes, including mood, anxiety, and impulsivity.
实验室实验的优点和局限性
MCPP hydrochloride has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the serotonin system and its role in various psychiatric disorders. Additionally, it is relatively easy to synthesize and can be produced in large quantities for research purposes.
However, there are also limitations to using 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride in lab experiments. It has been found to have various side effects, including nausea, vomiting, and headaches. Additionally, its effects on the human body can be unpredictable and may vary depending on the individual. Therefore, it is important to use caution when using 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride in lab experiments and to carefully monitor its effects on study participants.
未来方向
There are several future directions for research on 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride. One area of interest is its potential use in the treatment of psychiatric disorders, including anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body. Finally, more research is needed to determine the optimal dosage and administration of 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride for use in lab experiments.
合成方法
The synthesis of 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride involves the reaction of 1-(4-chlorophenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride. This synthesis method has been described in various scientific publications and has been used to produce 1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride hydrochloride for research purposes.
科学研究应用
MCPP hydrochloride has been extensively studied in scientific research for its various effects on the human body. It has been used as a tool to study the serotonin system in the brain and its role in various psychiatric disorders. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12;/h2-5H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVUVJULWINYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)
![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4983856.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4983902.png)